Stereoselective Steady-State Plasma Exposure: (S)-Donepezil Achieves 1.56× Higher Concentration Than (R)-Donepezil in Alzheimer's Patients
In a study of 52 Chinese patients with Alzheimer's disease receiving racemic donepezil, the mean pre-dose (Css-min) steady-state plasma concentration of (S)-donepezil was 23.37 ng/mL versus 14.94 ng/mL for (R)-donepezil—a 1.56-fold difference [1]. In 51 of 52 patients, (S)-donepezil plasma levels exceeded those of (R)-donepezil, with individual (R)/(S) ratios ranging from 0.34 to 0.85. This establishes that the (S)-(−)-enantiomer is the predominant circulating species, directly attributing pharmacological activity to this stereoisomer.
| Evidence Dimension | Steady-state plasma concentration (Css-min) in Alzheimer's patients |
|---|---|
| Target Compound Data | (S)-Donepezil: 23.37 ng/mL mean Css-min |
| Comparator Or Baseline | (R)-Donepezil: 14.94 ng/mL mean Css-min |
| Quantified Difference | 1.56-fold higher for (S)- vs. (R)-enantiomer; (R)/(S) ratio range: 0.34–0.85 across 52 patients |
| Conditions | 52 Chinese patients with Alzheimer's disease receiving oral donepezil; pre-dose plasma sampled at steady state; quantified by chiral LC-MS/MS with D5-donepezil internal standard |
Why This Matters
For procurement of enantiopure (S)-donepezil as a reference standard or for stereoselective pharmacological studies, this data validates that the (S)-enantiomer is the primary pharmacologically relevant species in vivo.
- [1] Wan L, Zhong Y, Yu Q, et al. Steady-state plasma concentration of donepezil enantiomers and its stereoselective metabolism and transport in vitro. Chirality. 2013;25(9):498-505. PMID: 23798321. View Source
